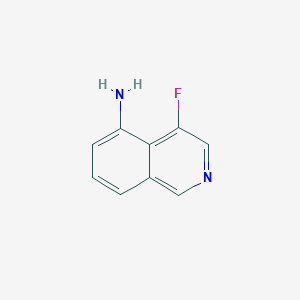
4-Fluoroisoquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoroisoquinolin-5-amine is a chemical compound with the molecular formula C9H7FN2 . It is a solid substance that should be stored in a dark place, in an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of this compound involves a reaction with iron and acetic acid in water and ethyl acetate at 80°C for 4 hours . Another method involves a reaction with ammonium chloride and zinc in tetrahydrofuran and water at 25°C for 5 hours under an inert atmosphere .Physical And Chemical Properties Analysis
This compound has a molecular weight of 162.17 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 38.9 Ų . The exact mass and monoisotopic mass of the compound are 162.05932639 g/mol .Scientific Research Applications
Chemical Structure and Derivatives
4-Fluoroisoquinolin-5-amine serves as a core structure for various chemical derivatives with diverse applications. For instance, derivatives such as 4-fluoroisoquinoline-5-sulfonyl chloride show unique molecular conformations influenced by the steric repulsion between chlorosulfonyl groups and neighboring fluorine atoms, impacting their chemical behavior and utility in further synthetic applications (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Synthesis and Cytotoxicity Evaluation
The synthesis of 4-aminoquinoline derivatives, including those related to this compound, has been explored for their potential cytotoxic effects on human breast tumor cell lines, highlighting the compound's relevance in the development of anticancer agents. These studies have identified specific compounds exhibiting potent effects, indicating a promising direction for further drug development (Zhang, Solomon, Hu, Ulibarri, & Lee, 2007).
Central Nervous System Drug Candidates
The compound's derivatives have been utilized as building blocks in the synthesis of potential central nervous system (CNS) drug candidates, underscoring its importance in medicinal chemistry and drug discovery processes (Hargitai, Nagy, Halász, Simig, & Volk, 2018).
Neurofibrillary Tangles Imaging
Notably, a fluorine-18-labelled derivative, [18 F]MK-6240, has been developed for positron emission tomography (PET) imaging of human neurofibrillary tangles, crucial for Alzheimer's disease diagnosis and research. This application exemplifies the compound's role in advancing neurodegenerative disease understanding and therapeutic monitoring (Collier, Yokell, Livni, Rice, Celen, Serdons, Neelamegam, Bormans, Harris, Walji, Hostetler, Bennacef, & Vasdev, 2017).
Antidepressant-like Effects
Exploration into derivatives such as 7-fluoro-1,3-diphenylisoquinoline-1-amine has revealed antidepressant-like effects mediated by serotonergic and dopaminergic systems, contributing valuable insights into potential psychiatric disorder treatments (Pesarico, Sampaio, Stangherlin, Mantovani, Zeni, & Nogueira, 2014).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-fluoroisoquinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUBMVBAMAKLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

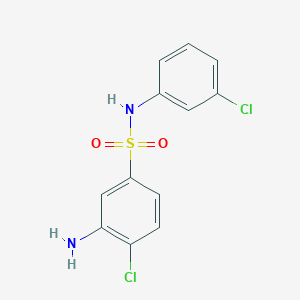
![Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2665273.png)

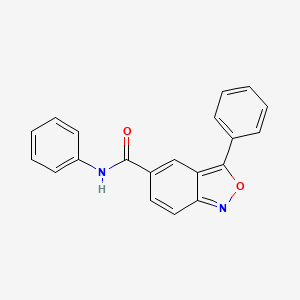

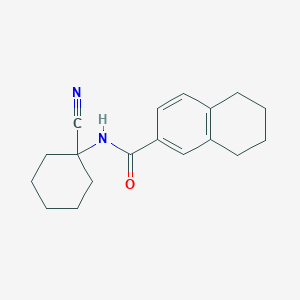
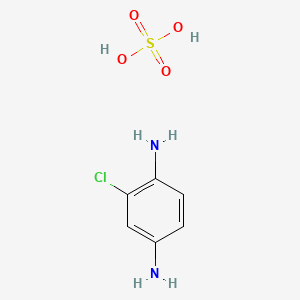
![4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole](/img/structure/B2665283.png)
(prop-2-yn-1-yl)amine](/img/structure/B2665285.png)
![3-[(1H-Benzimidazol-2-ylmethyl)thio]propanenitrile](/img/structure/B2665288.png)
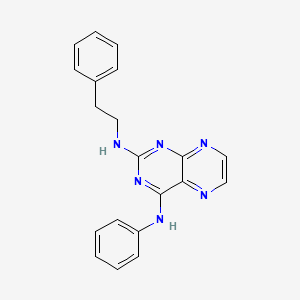

![1-(2-Bromobenzo[D]Thiazol-6-yl)Ethanone](/img/structure/B2665291.png)
![3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2665294.png)